molecular formula C16H28N4O4S2 B2357544 3-(methylsulfonyl)-2-oxo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide CAS No. 2034617-69-9

3-(methylsulfonyl)-2-oxo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide

Cat. No.: B2357544
CAS No.: 2034617-69-9
M. Wt: 404.54
InChI Key: UYSKFEJGCSAMND-UHFFFAOYSA-N
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Description

3-(methylsulfonyl)-2-oxo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C16H28N4O4S2 and its molecular weight is 404.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Imidazo[1,2-a]pyridines as Antiulcer Agents : New imidazo[1,2-a]pyridines have been synthesized, aiming at potential antisecretory and cytoprotective antiulcer agents. Although no significant antisecretory activity was observed, several compounds showed good cytoprotective properties in ethanol and HCl models, highlighting their potential in ulcer treatment research (Starrett et al., 1989).

  • Cardiac Electrophysiological Activity : Research into N-substituted imidazolylbenzamides or benzene-sulfonamides has shown that they can act as selective class III agents in cardiac electrophysiological activity, comparable to sematilide, indicating their potential use in addressing arrhythmias (Morgan et al., 1990).

Antibacterial and Antimicrobial Activities

  • N-Substituted Derivatives of Acetamide : A study on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide highlighted their moderate to significant antibacterial activity against Gram-negative and Gram-positive bacteria, showing the importance of such compounds in developing new antimicrobial agents (Khalid et al., 2016).

  • Antimicrobial Activities of Sulfonamide Derivatives : Another study synthesized 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide and tested its antimicrobial activities against a range of organisms, although it showed no significant activity, which contributes to understanding the structure-activity relationship in antimicrobial research (Ovonramwen et al., 2021).

Synthesis and Modification Strategies

  • Modifications to Reduce Metabolism by Aldehyde Oxidase (AO) : Research into the modification of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by AO in drug discovery highlighted strategies such as altering the heterocycle or blocking the reactive site to avoid AO-mediated oxidation, relevant for enhancing the bioavailability of potential therapeutic agents (Linton et al., 2011).

Properties

IUPAC Name

3-methylsulfonyl-2-oxo-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]imidazolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O4S2/c1-26(23,24)20-9-8-19(16(20)22)15(21)17-12-13-2-6-18(7-3-13)14-4-10-25-11-5-14/h13-14H,2-12H2,1H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSKFEJGCSAMND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)NCC2CCN(CC2)C3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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